molecular formula C10H18N4 B8015805 N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine CAS No. 1429418-61-0

N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B8015805
CAS No.: 1429418-61-0
M. Wt: 194.28 g/mol
InChI Key: DKWCQQBRDUWBJK-UHFFFAOYSA-N
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Description

N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with 1-methyl-3,4-diaminopyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-dione, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3,4-diaminopyrazole: Shares a similar core structure but lacks the cyclohexyl group.

    N3-phenyl-1-methyl-1H-pyrazole-3,4-diamine: Similar structure with a phenyl group instead of a cyclohexyl group.

    N3-cyclohexyl-1-phenyl-1H-pyrazole-3,4-diamine: Contains both cyclohexyl and phenyl groups.

Uniqueness

N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine is unique due to the presence of both cyclohexyl and methyl groups, which can influence its chemical reactivity and biological activity. The cyclohexyl group provides steric hindrance, potentially affecting the compound’s binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

3-N-cyclohexyl-1-methylpyrazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-14-7-9(11)10(13-14)12-8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWCQQBRDUWBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NC2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237720
Record name 1H-Pyrazole-3,4-diamine, N3-cyclohexyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429418-61-0
Record name 1H-Pyrazole-3,4-diamine, N3-cyclohexyl-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429418-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3,4-diamine, N3-cyclohexyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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